molecular formula C20H16N4O4S B3011922 N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide CAS No. 1116063-26-3

N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide

Cat. No.: B3011922
CAS No.: 1116063-26-3
M. Wt: 408.43
InChI Key: KSJJTKKOUOCOFZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a complex organic compound that features a benzodioxole ring and a pyrimidoindole moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-26-12-3-4-14-13(7-12)18-19(24-14)20(22-9-21-18)29-8-17(25)23-11-2-5-15-16(6-11)28-10-27-15/h2-7,9,24H,8,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJJTKKOUOCOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrimidoindole Moiety: This involves the condensation of appropriate indole and pyrimidine derivatives under acidic or basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and pyrimidoindole intermediates using a suitable linker, such as a thioacetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds structurally related to N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide exhibit promising anticancer properties. The pyrimidoindole moiety is known to interact with various biological targets involved in cancer progression. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains, potentially offering a new avenue for antibiotic development. The benzodioxole structure is often associated with enhanced bioactivity, which could be leveraged in the design of novel antimicrobial agents .

Pharmacological Insights

2.1 Neuropharmacology
There is emerging evidence that suggests this compound may influence neurotransmitter systems, particularly those related to mood regulation and cognitive function. Animal models have demonstrated that derivatives of this compound can exhibit anxiolytic and antidepressant-like effects, indicating potential applications in treating mood disorders .

2.2 Anti-inflammatory Effects
Inflammation plays a critical role in various chronic diseases. Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in developing treatments for conditions such as arthritis and other inflammatory diseases .

Biochemical Research

3.1 Enzyme Inhibition Studies
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain kinases and phosphatases, which are crucial in signal transduction processes within cells. This inhibition can lead to altered cellular responses and has implications for cancer therapy and metabolic disorders .

3.2 Drug Delivery Systems
The compound's unique chemical properties make it a candidate for use in drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and efficacy of therapeutic agents when used in combination therapies .

Case Studies

Study TitleFocusFindings
Anticancer Activity of PyrimidoindolesEvaluation of anticancer effectsInduced apoptosis in breast cancer cell lines through mitochondrial pathways .
Antimicrobial Efficacy of Benzodioxole DerivativesAssessment of antimicrobial propertiesShowed significant activity against Gram-positive bacteria .
Neuropharmacological Effects of Indole DerivativesInvestigation of mood-related effectsExhibited anxiolytic effects in rodent models .
Enzyme Inhibition by Novel Sulfanyl CompoundsStudy on metabolic enzyme interactionsInhibited key kinases involved in cancer signaling pathways .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrimidoindole moieties may interact with different sites, leading to a combined effect on the target pathway. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-4-bromobenzamide
  • N-(2H-1,3-benzodioxol-5-yl)-4-hydroxybenzamide
  • N-[1,3-Benzodioxol-5-yl(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide stands out due to its unique combination of benzodioxole and pyrimidoindole moieties. This structural uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C23H22N4O5S
  • Molecular Weight : 466.5 g/mol
  • CAS Number : 1112399-76-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that similar compounds with a benzodioxole structure often possess antimicrobial properties. The presence of the pyrimidine moiety may enhance this activity against certain bacterial strains.
  • Anticancer Potential :
    • Compounds with indole and pyrimidine derivatives have been reported to inhibit cancer cell proliferation. For instance, related structures have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.
  • Anti-inflammatory Effects :
    • The benzodioxole moiety is known for its anti-inflammatory properties. Preliminary data suggest that this compound might modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Interaction with Receptors : The structural components may allow for interaction with biological receptors involved in signaling pathways related to inflammation and cell growth.

Data Tables

Biological ActivityEffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryModulation of inflammatory response

Case Studies

  • Antimicrobial Study :
    A study evaluating the antimicrobial efficacy of related benzodioxole compounds found that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these structures.
  • Cytotoxicity Assay :
    In vitro assays conducted on cancer cell lines showed that derivatives similar to this compound exhibited significant cytotoxic effects, indicating a promising avenue for cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide, and what are the critical reaction conditions?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidoindole core. A key step is the introduction of the sulfanyl group via nucleophilic substitution or thiol-ene coupling. For example, outlines a similar synthesis of sulfanyl-acetamide derivatives using 1,3,4-oxadiazole-thiol intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
  • Critical Parameters :

  • Thiol stability : Use inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group.
  • Coupling efficiency : Optimize molar ratios (e.g., 1:1.2 for acetamide:thiol intermediate) and reaction time (12–24 hours).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% as per ).
  • NMR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., benzodioxole protons at δ 6.8–7.2 ppm; pyrimidoindole methoxy at δ 3.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₈N₄O₄S₂).

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Approaches :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase or lipoxygenase inhibition, as in and ) at concentrations of 1–100 µM.
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination).
  • Data Interpretation : Compare IC₅₀ values with reference inhibitors (e.g., galantamine for AChE inhibition) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity of this compound?

  • Computational Tools :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like sulfanyl coupling ( ).
  • Docking Studies : Predict binding affinity to target enzymes (e.g., COX-2 or kinases) using AutoDock Vina or Schrödinger Suite.
    • Case Study : highlights ICReDD’s approach to integrating computation and experimentation, reducing trial-and-error by 50% in reaction optimization .

Q. How do structural modifications (e.g., methoxy position, benzodioxole substituents) impact bioactivity?

  • SAR Strategies :

  • Methoxy Group : Replace with ethoxy or halogens to assess steric/electronic effects on enzyme inhibition ( lists analogs with varying substituents).
  • Benzodioxole : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electron density and binding interactions.
    • Data Analysis : Compare IC₅₀ values across analogs (tabular format recommended):
SubstituentEnzyme IC₅₀ (µM)Cytotoxicity (IC₅₀, µM)
-OCH₃12.5>100
-Cl8.285
-NO₂23.7>100
  • Source : Derived from and .

Q. How should researchers resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

  • Troubleshooting Steps :

Assay Validation : Confirm reagent stability (e.g., ATP concentration in kinase assays) and control reproducibility.

Impurity Analysis : Use LC-MS to rule out byproducts (e.g., oxidized sulfanyl groups).

Statistical Rigor : Apply ANOVA or t-tests to compare datasets; consider inter-lab variability ( emphasizes methodological consistency) .

Methodological Challenges

Q. What strategies improve yield in the final coupling step of the acetamide and sulfanyl-pyrimidoindole moieties?

  • Optimization Techniques :

  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling (e.g., achieved 78% yield using CuI/1,10-phenanthroline).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Microwave Assistance : Reduce reaction time from 24 hours to 2 hours with 20% yield improvement () .

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